3-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-phenylpropan-1-one
Description
3-[2-(Hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-phenylpropan-1-one (CAS: 36990-83-7) is a benzimidazole-derived ketone featuring a hydroxymethyl substituent on the benzodiazole ring and a phenyl group at the propan-1-one terminus. This compound is primarily utilized in industrial applications, as indicated by its safety data sheet, which emphasizes handling precautions and storage conditions (e.g., protection from moisture and light) .
Properties
IUPAC Name |
3-[2-(hydroxymethyl)benzimidazol-1-yl]-1-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-12-17-18-14-8-4-5-9-15(14)19(17)11-10-16(21)13-6-2-1-3-7-13/h1-9,20H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURUPYONKJXQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCN2C3=CC=CC=C3N=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-phenylpropan-1-one, a compound belonging to the class of benzodiazoles, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its effects on various biological systems, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structural characteristics:
- Molecular Formula : C17H18N2O2
- Molecular Weight : 282.343 g/mol
- IUPAC Name : this compound
Antiproliferative Effects
Research has indicated that compounds similar to this compound exhibit significant antiproliferative properties. For instance, studies on benzopsoralens have shown that they can inhibit cell proliferation in mammalian cells through mechanisms involving topoisomerase II inhibition .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Mechanism of Action | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| Benzopsoralen | Topoisomerase II inhibition | HeLa | 5.0 |
| 7b | Induces apoptosis | MCF7 | 10.0 |
| 7c | UVA activation enhances effect | A549 | 8.5 |
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in DNA replication and repair processes. The hydroxymethyl group enhances its reactivity and potential for forming adducts with nucleophilic sites in DNA, which may lead to cytotoxic effects.
Phototoxicity and Mutagenicity
Interestingly, the phototoxicity profile of benzodiazole derivatives indicates low mutagenic activity in bacterial models (e.g., E. coli WP2), suggesting a favorable safety profile for potential therapeutic applications . This characteristic makes them candidates for photochemotherapy applications, where controlled light exposure can activate their therapeutic properties without significant side effects.
Case Studies
Several case studies have explored the biological effects of related compounds:
- Study on Antitumor Activity : A study demonstrated that a derivative of this compound showed promising results in inhibiting tumor growth in xenograft models when combined with UVA light treatment .
- Topoisomerase Inhibition : Another investigation highlighted the compound's capacity to inhibit topoisomerase II activity in vitro, which is crucial for DNA replication and repair processes in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional group similarities with 3-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-phenylpropan-1-one. Key differences in substituents, synthesis, and properties are highlighted.
3-(1H-Benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one
- Structure : Replaces the benzodiazole ring with a benzotriazole moiety and substitutes the hydroxymethyl group with a methoxy-phenyl group.
- Synthesis: Prepared via condensation reactions involving benzotriazole and substituted phenylpropanone precursors. Single-crystal X-ray diffraction confirmed its planar benzotriazole ring and non-coplanar methoxyphenyl group .
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one
- Structure : Features two pyrazole rings instead of a benzodiazole and lacks the hydroxymethyl substituent.
- Synthesis : Synthesized in 52% yield via a one-step reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one on solid Al₂O₃ at room temperature. Characterized by NMR, IR, and X-ray diffraction .
- Properties : The pyrazole rings contribute to enhanced thermal stability compared to benzodiazole derivatives.
3-(1H-Indol-3-yl)-3-(3-isopropylphenyl)-1-(1-methyl-1H-imidazol-2-yl)propan-1-one
- Structure : Incorporates indole and imidazole rings, with an isopropylphenyl substituent.
3-Hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one
- Structure : Contains a dihydroisoindol-1-one core with a hydroxyl group, differing in ring saturation and substituent positioning.
- Synthesis : Derived from multi-step reactions involving naphthalene carboxamide precursors, with characterization via spectroscopic methods .
Comparative Analysis Table
Key Research Findings
Structural Stability : The hydroxymethyl group in the target compound may enhance solubility compared to methoxy or alkyl-substituted analogs, though crystallinity is reduced (inferred from safety data) .
Synthetic Efficiency : Pyrazole-containing analogs (e.g., 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one) achieve moderate yields (52%) under mild conditions, contrasting with benzotriazole derivatives requiring harsher reagents .
Bioactivity Gaps : While benzotriazole and indole derivatives have documented pharmacological activities, the target compound’s industrial focus limits its explored bioactivity .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-phenylpropan-1-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzimidazole derivatives are often prepared by reacting hydroxymethyl-substituted benzimidazole precursors with phenylpropanone derivatives in polar aprotic solvents (e.g., THF or DMF) under reflux, using catalysts like CuI or Pd-based systems for cross-coupling reactions . Optimization involves varying solvents (e.g., DMF for higher yields vs. ethanol for easier purification), temperature (80–120°C), and stoichiometric ratios of reagents. Purity is confirmed via TLC and recrystallization.
Q. How can the crystal structure of this compound be determined, and what software tools are validated for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires a high-quality crystal mounted on a diffractometer (e.g., Bruker D8 Venture). Use SHELXT for space-group determination and SHELXL for refinement, which are validated for small-molecule crystallography . For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids and bond geometries .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are conflicting data resolved?
- Methodology :
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1600 cm⁻¹).
- NMR : ¹H/¹³C NMR confirms proton environments and carbon骨架 (e.g., benzodiazole aromatic protons at δ 7.2–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight.
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what docking parameters are validated?
- Methodology : Molecular docking (e.g., AutoDock Vina) assesses interactions with target proteins (e.g., enzymes like kinases). Use the PDB structure of the target, assign Gasteiger charges, and set grid parameters to cover the active site. Docking poses are validated by comparing binding energies (ΔG) with known inhibitors. For example, analogs of this compound showed binding to acetylcholinesterase with ΔG = -8.2 kcal/mol .
Q. What strategies resolve contradictions between theoretical and experimental data in structure-activity relationship (SAR) studies?
- Methodology : When computational predictions (e.g., DFT-calculated bond angles) conflict with SCXRD data, prioritize experimental results. For SAR, synthesize derivatives with systematic substitutions (e.g., replacing hydroxymethyl with methoxy or halogens) and compare bioactivity. Statistical tools like PCA (Principal Component Analysis) correlate structural features with activity trends .
Q. How can the metabolic stability and toxicity of this compound be evaluated in vitro?
- Methodology :
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Calculate half-life (t₁/₂) and intrinsic clearance (CLint).
- Toxicity : Use MTT assays on HepG2 cells for IC₅₀ values. Reactive metabolites are identified via glutathione trapping assays .
Q. What advanced crystallographic techniques address twinning or disorder in the crystal lattice?
- Methodology : For twinned crystals, use the TwinRotMat option in SHELXL to refine twin laws. For disorder, apply PART and AFIX commands to model split positions. High-resolution data (<1.0 Å) improves refinement, and Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding vs. π-stacking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
